![molecular formula C11H5F6N B2949206 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile CAS No. 1027717-63-0](/img/structure/B2949206.png)
3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile is a chemical compound with the molecular formula C10H5F6N . It is also known by several synonyms such as 3,5-bis trifluoromethyl phenylacetonitrile, 2-3,5-bis trifluoromethyl phenyl acetonitrile, 3,5-bis trifluoromethyl benzyl cyanide, and others . This compound may be used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile is characterized by a benzene ring with two trifluoromethyl (CF3) groups and a nitrile (CN) group . The molecular weight of this compound is 253.15 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile include a molecular weight of 253.15 g/mol and a molecular formula of C10H5F6N . It is difficult to mix .Applications De Recherche Scientifique
1. Chemical Synthesis and Catalysis
- Silylnitrilium Ions Formation : This compound plays a role in the production of silylnitrilium ions, a chemical species used in various chemical syntheses (Bahr & Boudjouk, 1993).
- Involvement in Organic Reactions : It's utilized in the preparation and reactions of Phenyl- and Tolylthallium(III) Bis(trichloroacetate)s, contributing to organic synthesis processes (Uemura et al., 1980).
- Catalyst Design : The compound finds application in catalyst design, particularly in reactions involving Nickel(0) and the formation of specific complex compounds (Takaya, Yamakawa, & Noyori, 1982).
2. Material Science and Engineering
- Semiconductor Material : It's used in the molecular structure and crystal packing of n-type semiconducting materials, contributing to advances in semiconductor technology (Moriguchi et al., 2014).
- Organic Thin-Film Transistors : The compound plays a crucial role in the development of long-term air-stable n-channel organic thin-film transistors (Nagamatsu et al., 2014).
- Photophysical Properties : Its derivatives are studied for their photophysical and photochemical properties, which are crucial in the development of materials for photodynamic therapy and other applications (Ahmetali et al., 2019).
3. Organic Electronics and Photonics
- Fluorescence Switching : The compound is instrumental in achieving high-contrast red-green-blue tricolor fluorescence switching in molecular films, a key aspect in the field of photonics (Kim et al., 2015).
- Aggregation-Induced Emission : It has been used in the design and synthesis of compounds exhibiting aggregation-induced emission and reversible mechanochromism, relevant in advanced materials science (Mao et al., 2014).
Orientations Futures
Future research could focus on the synthesis and biological studies of derivatives of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile. For instance, 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and found to be potent growth inhibitors of drug-resistant bacteria . Further studies could explore the potential of these and related compounds in tackling antibiotic-resistant bacterial infections.
Propriétés
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-2,4-6H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINYAZSRZTYPY-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-63-7 |
Source


|
| Record name | 175136-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2949128.png)


![2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2949131.png)

![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)
![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2949138.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2949139.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidine](/img/structure/B2949140.png)


